molecular formula C8H10ClIN2O B2831513 2-Amino-n-(4-iodophenyl)acetamide hydrochloride CAS No. 855482-29-0

2-Amino-n-(4-iodophenyl)acetamide hydrochloride

Cat. No. B2831513
CAS RN: 855482-29-0
M. Wt: 312.54
InChI Key: SUYHKARYJIVKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-n-(4-iodophenyl)acetamide hydrochloride is an organic compound with the chemical formula C8H10ClIN2O and a molecular weight of 312.54 . It appears as a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Amino-n-(4-iodophenyl)acetamide hydrochloride can be represented by the SMILES notation: C1=CC(=CC=C1NC(=O)CN)I.Cl . This compound contains an iodine atom attached to a phenyl group, which is further connected to an acetamide group via a nitrogen atom .


Physical And Chemical Properties Analysis

2-Amino-n-(4-iodophenyl)acetamide hydrochloride is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Amino-n-(4-iodophenyl)acetamide hydrochloride has been involved in various synthesis processes. It has served as an intermediate in the complete natural synthesis of antimalarial drugs. For example, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was achieved using Novozym 435 as a catalyst, indicating its role in pharmaceutical synthesis (Magadum & Yadav, 2018).
  • The compound has also been a subject in crystallography and molecular structure studies. For instance, the crystal structures of certain N-(2-iodophenyl)acetamide derivatives were analyzed to understand their intermolecular interactions and molecular geometry (Narayana et al., 2016).

Chemical Behavior and Applications

  • The nonlinear optical properties of certain acetamide derivatives, including those related to 2-Amino-n-(4-iodophenyl)acetamide hydrochloride, were investigated, revealing their potential in photonics and as candidates for photonic devices like optical switches and modulators (Castro et al., 2017).
  • The synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide has been reported. These derivatives, synthesized through reactions involving chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane, present interesting structural properties studied through NMR spectroscopy and DFT methods (Nikonov et al., 2016).

Biological and Medicinal Research

  • The compound and its derivatives have been used in the synthesis of bioactive molecules. For instance, a study on the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid demonstrated the antimicrobial potential of these derivatives against various fungal and bacterial strains (Jayadevappa et al., 2012).
  • There has been research into the synthesis of antitumor agents using the benzothiazole-2-yl)phenyl]acetamide structure as a pharmacophoric group. Some derivatives have shown considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

Safety and Hazards

The safety data for 2-Amino-n-(4-iodophenyl)acetamide hydrochloride is currently unavailable online . For handling such compounds, it’s always recommended to follow standard safety procedures for dealing with chemicals, including the use of personal protective equipment and working in a well-ventilated area.

properties

IUPAC Name

2-amino-N-(4-iodophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O.ClH/c9-6-1-3-7(4-2-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYHKARYJIVKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-n-(4-iodophenyl)acetamide hydrochloride

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